molecular formula C11H8F3N5S B13724190 6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13724190
M. Wt: 299.28 g/mol
InChI Key: HWIRMFRLWUPGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyridin-3-yl group, a thioureido group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Addition of the Thioureido Group: The thioureido group can be added through a reaction with thiourea under basic conditions.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It can be utilized in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(Pyridin-3-yl)-2-thioureido-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(Pyridin-3-yl)-2-thioureido-4-chloropyrimidine: Similar structure but with a chloro group instead of a trifluoromethyl group.

    6-(Pyridin-3-yl)-2-thioureido-4-phenylpyrimidine: Similar structure but with a phenyl group instead of a trifluoromethyl group.

Properties

Molecular Formula

C11H8F3N5S

Molecular Weight

299.28 g/mol

IUPAC Name

[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C11H8F3N5S/c12-11(13,14)8-4-7(6-2-1-3-16-5-6)17-10(18-8)19-9(15)20/h1-5H,(H3,15,17,18,19,20)

InChI Key

HWIRMFRLWUPGRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F

Origin of Product

United States

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